molecular formula C14H20N4O B2872580 N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide CAS No. 861212-94-4

N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide

Cat. No.: B2872580
CAS No.: 861212-94-4
M. Wt: 260.341
InChI Key: BHJDMMHCNPWSLT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a cyclopropane carboxamide group, a pyridine ring, and a methylpiperazine group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure. Compounds with similar structures have been used as intermediates in the synthesis of various pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely depend on its specific structure. Similar compounds have been found to be solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis for Imaging Applications : N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide derivatives have been synthesized for potential use in positron emission tomography (PET) imaging, particularly for imaging of enzymes involved in neuroinflammation, showcasing their relevance in studying brain disorders and diseases with an inflammatory component. The synthesis processes involve multi-step reactions yielding compounds with high radiochemical purity and specific activity, indicating their potential as PET imaging agents (Wang et al., 2018).

  • Anticancer and Antimicrobial Activities : Research on derivatives of this compound has explored their use as anticancer and anti-5-lipoxygenase agents, revealing significant biological activity. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines and for 5-lipoxygenase inhibition, contributing valuable insights into the development of new therapeutic agents (Rahmouni et al., 2016).

  • Antitumor and Antimicrobial Activities : Novel compounds containing the this compound moiety have been developed, showing promise as antitumor and antimicrobial agents. These findings are crucial for the development of new drugs with potential applications in cancer therapy and infection control (Riyadh, 2011).

Hepatic Metabolism and Drug Development

  • Metabolism and Drug Interactions : Understanding the hepatic metabolism of compounds similar to this compound is vital for drug development, particularly for cancer treatment. Studies on MK-0457, a related Aurora kinase inhibitor, have detailed its metabolism across different species, highlighting the roles of cytochrome P450 and flavin-containing monooxygenase in its metabolic pathways. These insights are crucial for assessing potential drug interactions and optimizing therapeutic efficacy (Ballard et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, optimization of its synthesis, and exploration of its potential applications in medicine .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-17-7-9-18(10-8-17)13-12(3-2-6-15-13)16-14(19)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJDMMHCNPWSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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